N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide
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Description
N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H18N4O7S2 and its molecular weight is 490.51. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Sulfonamide-derived compounds, including those with structures similar to N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide, have been synthesized and evaluated for their biological activities. These compounds have demonstrated moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against several fungal strains. The nature of bonding and structure of these synthesized compounds was deduced from various spectral analyses, including IR, 1H and 13C NMR, and mass spectrometry, showcasing their potential as antimicrobial agents (Chohan & Shad, 2011).
Anticancer and Anti-Inflammatory Agents
Another area of research involves the synthesis and evaluation of novel compounds for their anti-inflammatory and anticancer activities. Compounds structurally related to this compound have been synthesized and shown promising anti-inflammatory activity in both in vitro and in vivo models, along with anticancer properties against hepatic cancer cells. These findings underscore the potential of such compounds in therapeutic applications related to inflammation and cancer (Al-Fayez et al., 2022).
Molecular Docking Studies
The research extends into the computational realm, where molecular docking studies of compounds with similar structures have been conducted to understand their binding affinities and interactions with biological targets. These studies provide insights into the potential mechanism of action of these compounds, paving the way for the development of targeted therapies for various diseases (Ahmed et al., 2018).
Properties
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O7S2/c1-12-13(2)22-31-19(12)23-32(27,28)15-9-7-14(8-10-15)21-18(25)11-24-20(26)16-5-3-4-6-17(16)33(24,29)30/h3-10,23H,11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGQHOGUAAVIKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.